1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-based derivative featuring a 1H-1,2,3-triazole-4-carboxamide core. Key structural elements include:
- Triazole substituents: A methyl group at position 5 and a [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group at position 1.
- Carboxamide substitution: The amide nitrogen is substituted with a 2,4,6-trimethylphenyl group, enhancing steric bulk and lipophilicity.
- Oxazole moiety: The oxazole ring at position 1 contains a 5-bromo-2-methoxyphenyl substituent, which may influence electronic properties and biological interactions.
This scaffold is structurally related to bioactive triazole derivatives targeting diverse biological pathways, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyl-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN5O3/c1-13-9-14(2)22(15(3)10-13)28-24(32)23-16(4)31(30-29-23)12-20-17(5)34-25(27-20)19-11-18(26)7-8-21(19)33-6/h7-11H,12H2,1-6H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWLAQXTFSGKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The initial steps often include the bromination of a methoxyphenyl precursor, followed by the formation of the oxazole ring through cyclization reactions. The triazole ring is then introduced via a click chemistry approach, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions. Finally, the carboxamide group is formed through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the implementation of automated systems for the click chemistry and amide coupling reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The brominated phenyl ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the brominated phenyl ring can produce a dehalogenated compound .
Scientific Research Applications
1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving brominated phenyl rings or triazole-containing compounds.
Mechanism of Action
The mechanism of action of 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The brominated phenyl ring and the triazole ring can participate in π-π stacking interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Spectroscopic Comparisons
Impact of Oxazole Substituents
- In contrast, the ethoxyphenyl-oxazole in may improve metabolic stability due to reduced oxidative susceptibility .
- Bromine substitution (as in the target compound and ) is linked to increased halogen bonding in protein-ligand interactions, a feature absent in methoxy- or methyl-substituted analogues .
Role of Carboxamide Substitutions
- The 2,4,6-trimethylphenyl group in the target compound provides greater lipophilicity compared to naphthyl (3q) or chlorophenyl () substituents, likely influencing membrane permeability .
- Compounds with heterocyclic carboxamide substituents (e.g., quinolin-2-yl in 3o ) exhibit enhanced π-π stacking in kinase inhibition, whereas alkyl/aryl groups prioritize steric effects .
Triazole Core Modifications
- Methylation at position 5 (common in the target compound and derivatives like ) reduces rotational freedom, stabilizing bioactive conformations. In contrast, cyclopropyl or amino groups (e.g., ) introduce torsional strain or hydrogen-bonding capacity .
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s oxazole and triazole rings are expected to show C=N stretches near 1593 cm$^{-1}$ (cf. 1670 cm$^{-1}$ for oxazole C=O in ) .
- NMR : The 2,4,6-trimethylphenyl group would produce three singlet methyl signals (δ ~2.20–2.50 ppm), distinct from the multiplet aromatic signals in naphthyl-substituted analogues .
- Mass Spectrometry : Expected molecular ion [M+1] at m/z ~600–650 (unreported in evidence; estimated based on similar compounds ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
